molecular formula C25H26N2O5S B14897573 N2-(Methylsulfonyl)-N2-trityl-L-glutamine

N2-(Methylsulfonyl)-N2-trityl-L-glutamine

Cat. No.: B14897573
M. Wt: 466.6 g/mol
InChI Key: ATESJIHBSNPFPA-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(Methylsulfonyl)-N2-trityl-L-glutamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methylsulfonyl group and a trityl group attached to the L-glutamine backbone. These functional groups impart distinct chemical properties to the molecule, making it a subject of study in synthetic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Methylsulfonyl)-N2-trityl-L-glutamine typically involves multiple steps, starting from readily available precursorsThe methylsulfonyl group is then introduced via sulfonylation using reagents such as methylsulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N2-(Methylsulfonyl)-N2-trityl-L-glutamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction of the trityl group results in the formation of L-glutamine derivatives .

Scientific Research Applications

N2-(Methylsulfonyl)-N2-trityl-L-glutamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in modulating biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interfere with cellular processes.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N2-(Methylsulfonyl)-N2-trityl-L-glutamine involves its interaction with specific molecular targets and pathways. The trityl group can act as a protective group, allowing the compound to interact selectively with enzymes or receptors. The methylsulfonyl group can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can modulate various biological processes, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • N2-(Methylsulfonyl)-N2-trityl-L-asparagine
  • N2-(Methylsulfonyl)-N2-trityl-L-glutamate
  • N2-(Methylsulfonyl)-N2-trityl-L-lysine

Uniqueness

N2-(Methylsulfonyl)-N2-trityl-L-glutamine is unique due to the specific combination of the methylsulfonyl and trityl groups attached to the L-glutamine backbone. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

Molecular Formula

C25H26N2O5S

Molecular Weight

466.6 g/mol

IUPAC Name

(2S)-5-amino-2-[methylsulfonyl(trityl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C25H26N2O5S/c1-33(31,32)27(22(24(29)30)17-18-23(26)28)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17-18H2,1H3,(H2,26,28)(H,29,30)/t22-/m0/s1

InChI Key

ATESJIHBSNPFPA-QFIPXVFZSA-N

Isomeric SMILES

CS(=O)(=O)N([C@@H](CCC(=O)N)C(=O)O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CS(=O)(=O)N(C(CCC(=O)N)C(=O)O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.